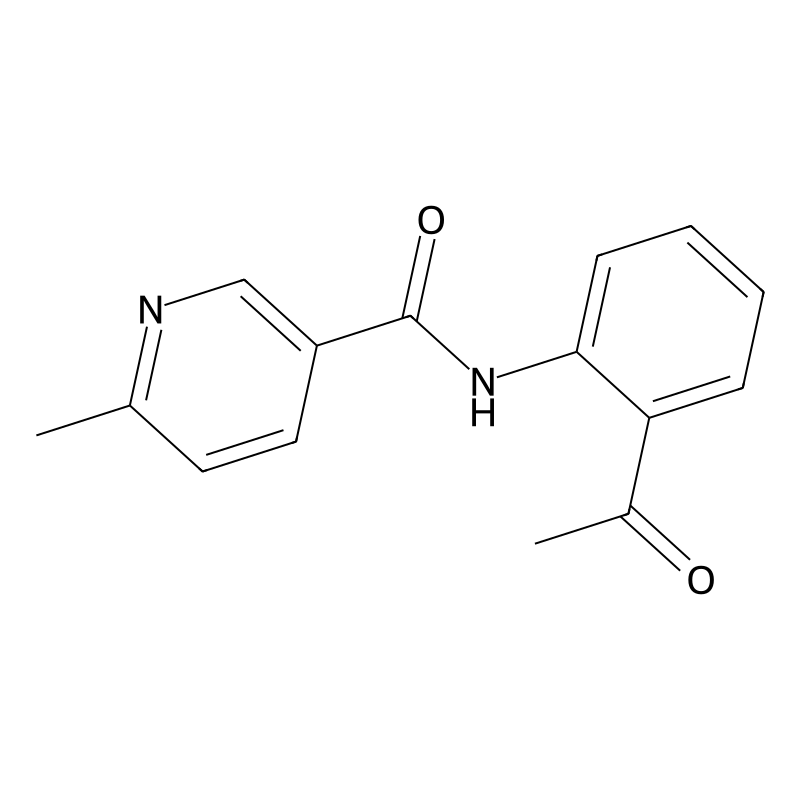

N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide

Catalog No.

S7743436

CAS No.

M.F

C15H14N2O2

M. Wt

254.28 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide

IUPAC Name

N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-10-7-8-12(9-16-10)15(19)17-14-6-4-3-5-13(14)11(2)18/h3-9H,1-2H3,(H,17,19)

InChI Key

CDPSZYOWPHGXQT-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C

N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide, also known as ML267, is a small molecule that is currently being studied for its potential therapeutic uses. It was first synthesized in 2010 by scientists at the Scripps Research Institute in California. ML267 is a member of the pyridine carboxamide family, and its structure is characterized by a nitrogen-containing heterocycle and a carboxamide functional group.

ML267 is a white, crystalline solid that is soluble in organic solvents. It has a molecular weight of 277.32 g/mol and a melting point of 137-138°C. ML267 is stable under normal laboratory conditions and can be stored for extended periods without significant degradation.

ML267 is synthesized in a two-step process using commercially available starting materials. In the first step, 2-acetylphenylboronic acid is reacted with 2-bromo-6-methylpyridine to form an intermediate boronic ester. This ester is then subjected to a Suzuki-Miyaura coupling reaction with 3-chloropyridine-2-carboxamidine to produce ML267. Characterization of ML267 is performed using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

are critical for the isolation, purification, and characterization of ML267. NMR spectroscopy is commonly used to determine the structure and purity of ML267, while mass spectrometry is used to measure its molecular weight and identify any impurities. X-ray crystallography is used to determine the three-dimensional structure of ML267 and confirm its purity.

ML267 has been shown to have a wide range of biological activities. It is a potent and selective activator of the human apical sodium-dependent bile acid transporter (hASBT), which plays a critical role in the absorption of dietary lipids and cholesterol. ML267 has also been shown to have antiviral activity against hepatitis C virus, as well as anti-inflammatory and anti-tumor properties.

Safety and toxicity profiles of ML267 have been evaluated in various animal models. Studies have shown that ML267 is well-tolerated at doses up to 400 mg/kg when administered orally and does not induce any significant toxic effects. However, further studies are needed to determine the long-term safety and potential side effects of ML267.

ML267 has a wide range of potential applications in scientific research and drug discovery. It is currently being studied as a potential treatment for several diseases and conditions, including non-alcoholic fatty liver disease, hepatitis C, and various forms of cancer.

The current state of research on ML267 is focused on understanding its potential therapeutic uses and mechanisms of action. Ongoing studies are investigating its effects on hASBT function, as well as its anti-viral and anti-tumor properties.

The potential implications of ML267 span across various fields of research and industry. It has the potential to be developed into a novel therapeutic agent for the treatment of several diseases and conditions, including those related to cholesterol and lipid metabolism, viral infections, and cancer. Additionally, ML267 may have potential applications in the field of drug discovery, as it can serve as a lead compound for the development of new drugs that target hASBT and other cellular targets.

One limitation of ML267 is that its mechanism of action is not fully understood. Further studies are needed to determine how it exerts its biological effects and how it can be optimized for therapeutic use. Additionally, the long-term safety profile of ML267 has not been fully characterized, and more studies are necessary to determine its toxicity and potential side effects. Future directions for research on ML267 include exploring its potential in different disease models, optimizing its pharmacokinetic properties, and investigating its potential in combination with other therapeutic agents.

1. Investigating the effects of ML267 on other cellular targets that are involved in the regulation of lipid and cholesterol metabolism.

2. Exploring the potential of ML267 as a treatment for other viral infections.

3. Investigating the mechanisms underlying the anti-inflammatory properties of ML267.

4. Studying the pharmacokinetics of ML267 in animals and humans to determine its efficacy and safety in clinical trials.

5. Developing new derivatives of ML267 with improved pharmacokinetic and therapeutic properties.

6. Investigating the potential of ML267 in combination with other therapeutic agents for the treatment of cancer and other diseases.

7. Studying the effects of ML267 on gut microbiota and their potential role in lipid and cholesterol metabolism.

8. Developing new analytical methods for the detection and quantification of ML267 in biological samples.

9. Investigating the potential of ML267 in the field of agricultural sciences, particularly in the development of pesticides and herbicides.

10. Exploring the potential of ML267 as a template for the development of other therapeutic agents that target the hASBT and other membrane transporters.

2. Exploring the potential of ML267 as a treatment for other viral infections.

3. Investigating the mechanisms underlying the anti-inflammatory properties of ML267.

4. Studying the pharmacokinetics of ML267 in animals and humans to determine its efficacy and safety in clinical trials.

5. Developing new derivatives of ML267 with improved pharmacokinetic and therapeutic properties.

6. Investigating the potential of ML267 in combination with other therapeutic agents for the treatment of cancer and other diseases.

7. Studying the effects of ML267 on gut microbiota and their potential role in lipid and cholesterol metabolism.

8. Developing new analytical methods for the detection and quantification of ML267 in biological samples.

9. Investigating the potential of ML267 in the field of agricultural sciences, particularly in the development of pesticides and herbicides.

10. Exploring the potential of ML267 as a template for the development of other therapeutic agents that target the hASBT and other membrane transporters.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

254.105527694 g/mol

Monoisotopic Mass

254.105527694 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds